5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine

Catalog No.
S548759
CAS No.
865362-74-9
M.F
C18H13N7
M. Wt
327.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazol...

CAS Number

865362-74-9

Product Name

5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine

IUPAC Name

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2H-pyrazolo[3,4-c]pyridazin-3-amine

Molecular Formula

C18H13N7

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C18H13N7/c19-17-12-10-13(20-22-18(12)23-21-17)15-14-8-4-5-9-25(14)24-16(15)11-6-2-1-3-7-11/h1-10H,(H3,19,21,22,23)

InChI Key

XVECMUKVOMUNLE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=CC5=C(NN=C5N=N4)N

Solubility

Soluble in DMSO, not in water

Synonyms

FR 180204, FR-180204, FR180204

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=CC5=C(NN=C5N=N4)N

Description

The exact mass of the compound 5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine is 327.12324 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Chemical Structure

    The molecule belongs to a class of heterocyclic compounds containing pyrazolo[1,5-a]pyridine and pyrazolo[3,4-c]pyridazine rings linked together. These rings are known to be present in various bioactive molecules [].

  • Drug Discovery

    Scientists are actively exploring new heterocyclic structures for their potential as drug candidates. The presence of these specific rings in 5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine might warrant investigation for its biological activity in various disease targets [, ].

  • Availability for Research

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.9

Exact Mass

327.12324

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

ERK inhibitor II

Dates

Modify: 2023-08-15
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2: Sreekanth GP, Chuncharunee A, Sirimontaporn A, Panaampon J, Srisawat C, Morchang A, Malakar S, Thuwajit P, Kooptiwut S, Suttitheptumrong A, Songprakhon P, Noisakran S, Yenchitsomanus PT, Limjindaporn T. Role of ERK1/2 signaling in dengue virus-induced liver injury. Virus Res. 2014 Aug 8;188:15-26. doi: 10.1016/j.virusres.2014.03.025. Epub 2014 Apr 1. PubMed PMID: 24704674.
3: Yuen N, Lam TI, Wallace BK, Klug NR, Anderson SE, O'Donnell ME. Ischemic factor-induced increases in cerebral microvascular endothelial cell Na/H exchange activity and abundance: evidence for involvement of ERK1/2 MAP kinase. Am J Physiol Cell Physiol. 2014 May 15;306(10):C931-42. doi: 10.1152/ajpcell.00021.2013. Epub 2014 Mar 19. PubMed PMID: 24647544; PubMed Central PMCID: PMC4024711.
4: Bilsland AE, Stevenson K, Liu Y, Hoare S, Cairney CJ, Roffey J, Keith WN. Mathematical model of a telomerase transcriptional regulatory network developed by cell-based screening: analysis of inhibitor effects and telomerase expression mechanisms. PLoS Comput Biol. 2014 Feb 13;10(2):e1003448. doi: 10.1371/journal.pcbi.1003448. eCollection 2014 Feb. PubMed PMID: 24550717; PubMed Central PMCID: PMC3923661.
5: Choi NY, Choi H, Park HH, Lee EH, Yu HJ, Lee KY, Joo Lee Y, Koh SH. Neuroprotective effects of amlodipine besylate and benidipine hydrochloride on oxidative stress-injured neural stem cells. Brain Res. 2014 Mar 10;1551:1-12. doi: 10.1016/j.brainres.2014.01.016. Epub 2014 Jan 16. PubMed PMID: 24440775.
6: Thaler CD, Miyata H, Haimo LT, Cardullo RA. Waveform generation is controlled by phosphorylation and swimming direction is controlled by Ca2+ in sperm from the mosquito Culex quinquefasciatus. Biol Reprod. 2013 Dec 12;89(6):135. doi: 10.1095/biolreprod.113.109488. Print 2013 Dec. PubMed PMID: 24108305.
7: Anastassiadis T, Duong-Ly KC, Deacon SW, Lafontant A, Ma H, Devarajan K, Dunbrack RL Jr, Wu J, Peterson JR. A highly selective dual insulin receptor (IR)/insulin-like growth factor 1 receptor (IGF-1R) inhibitor derived from an extracellular signal-regulated kinase (ERK) inhibitor. J Biol Chem. 2013 Sep 27;288(39):28068-77. doi: 10.1074/jbc.M113.505032. Epub 2013 Aug 9. PubMed PMID: 23935097; PubMed Central PMCID: PMC3784719.
8: Sunaga N, Kaira K, Imai H, Shimizu K, Nakano T, Shames DS, Girard L, Soh J, Sato M, Iwasaki Y, Ishizuka T, Gazdar AF, Minna JD, Mori M. Oncogenic KRAS-induced epiregulin overexpression contributes to aggressive phenotype and is a promising therapeutic target in non-small-cell lung cancer. Oncogene. 2013 Aug 22;32(34):4034-42. doi: 10.1038/onc.2012.402. Epub 2012 Sep 10. PubMed PMID: 22964644.
9: Doghman M, Lalli E. Efficacy of the novel dual PI3-kinase/mTOR inhibitor NVP-BEZ235 in a preclinical model of adrenocortical carcinoma. Mol Cell Endocrinol. 2012 Nov 25;364(1-2):101-4. doi: 10.1016/j.mce.2012.08.014. Epub 2012 Aug 31. PubMed PMID: 22960230.
10: Ragusa M, Statello L, Maugeri M, Majorana A, Barbagallo D, Salito L, Sammito M, Santonocito M, Angelica R, Cavallaro A, Scalia M, Caltabiano R, Privitera G, Biondi A, Di Vita M, Cappellani A, Vasquez E, Lanzafame S, Tendi E, Celeste S, Di Pietro C, Basile F, Purrello M. Specific alterations of the microRNA transcriptome and global network structure in colorectal cancer after treatment with MAPK/ERK inhibitors. J Mol Med (Berl). 2012 Dec;90(12):1421-38. doi: 10.1007/s00109-012-0918-8. Epub 2012 Jun 4. PubMed PMID: 22660396.

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